![molecular formula C256H381N65O76S6 B076950 (4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid CAS No. 12584-58-6](/img/structure/B76950.png)
(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Overview
Description
Porcine insulin is a form of insulin derived from the pancreas of pigs. It is a polypeptide hormone composed of 51 amino acids arranged in two chains, known as the A chain and the B chain, linked by disulfide bonds. Porcine insulin has been used for decades to manage diabetes mellitus, particularly before the advent of recombinant human insulin. It is structurally similar to human insulin, differing by only one amino acid, which makes it a viable alternative for therapeutic use .
Mechanism of Action
Target of Action
Insulin, a peptide hormone produced by beta cells of the pancreatic islets, primarily targets the liver, fat cells, and skeletal muscle . It binds to the insulin receptor, a heterotetrameric receptor on the cell membrane of the target cells . These insulin receptors are membrane glycoproteins composed of two separate insulin-binding (alpha-subunits) and two signal transduction (beta-subunits) domains .
Mode of Action
The binding of insulin to the receptor results in a conformational change of the alpha-subunits that enables adenosine triphosphate (ATP) binding to the beta-subunit’s intracellular domain . ATP binding leads to activation of a tyrosine kinase in the beta-subunit that autophosphorylates the receptor . The phosphorylated receptor in turn phosphorylates other protein substrates beginning with insulin receptor substrate (IRS) 1 and 2 . This interaction promotes glucose and amino acid uptake into muscle and adipose tissues .
Biochemical Pathways
The insulin signal is propagated through a phosphorylation network involving other intracellular substances . Insulin acts as a powerful regulator of metabolic function . It increases the uptake of glucose into fat and muscle cells and reduces the synthesis of glucose in the liver . This pathway is also influenced by fed versus fasting states, stress levels, and a variety of other hormones .
Pharmacokinetics
The pharmacokinetics of insulin comprise the absorption process, the distribution including binding to circulating insulin antibodies, if present, and to insulin receptors, and its ultimate degradation and excretion . The distribution and metabolism of absorbed insulin follow that of endogenous insulin . High glucose promotes insulin production while low glucose levels lead to lower production .
Result of Action
Insulin enhances glucose uptake and metabolism in the cells, thereby reducing blood sugar . It regulates the metabolism of carbohydrates, fats, and protein by promoting the absorption of glucose from the blood into cells of the liver, fat, and skeletal muscles . In these tissues, the absorbed glucose is converted into either glycogen, via glycogenesis, or fats (triglycerides), via lipogenesis .
Action Environment
The brain is an insulin-sensitive tissue . Insulin signaling plays a key role in different brain cell types . It modulates neuronal and glial function, resulting in changes in mood, cognition, and behavior . Dysfunction in brain insulin signaling underlies comorbidity of Type 2 Diabetes (T2D) and disorders such as depression and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of porcine insulin involves the extraction and purification of insulin from the pancreas of pigs. The process begins with the homogenization of the pancreas tissue, followed by acid-ethanol extraction to isolate the insulin. The crude extract is then subjected to various chromatographic techniques, such as ion exchange and size exclusion chromatography, to purify the insulin .
Industrial Production Methods
In industrial settings, the production of porcine insulin involves large-scale extraction and purification processes. The pancreas glands are collected from slaughterhouses, and the insulin is extracted using acid-ethanol or acid-acetone methods. The crude insulin is then purified through multiple chromatographic steps to achieve high purity. Advances in biotechnology have also enabled the conversion of porcine insulin into human insulin precursors by replacing specific amino acids .
Chemical Reactions Analysis
Types of Reactions
Porcine insulin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the insulin molecule to enhance its stability and efficacy.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used to oxidize the insulin molecule, which can lead to the formation of disulfide bonds.
Reduction: Reducing agents such as dithiothreitol (DTT) are used to break disulfide bonds, allowing for the modification of the insulin structure.
Major Products Formed
The major products formed from these reactions include various insulin analogs and derivatives that have enhanced pharmacokinetic and pharmacodynamic properties. These modified insulins are designed to provide better glucose control and reduced risk of hypoglycemia .
Scientific Research Applications
Porcine insulin has been extensively used in scientific research across various fields:
Chemistry: It serves as a model protein for studying protein folding, stability, and interactions.
Biology: Researchers use porcine insulin to investigate insulin signaling pathways and their role in glucose metabolism.
Medicine: Porcine insulin has been used in the development of insulin therapies for diabetes management. It has also been instrumental in the study of insulin resistance and related metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Human Insulin: Structurally similar to porcine insulin, differing by only one amino acid. Human insulin is produced using recombinant DNA technology.
Bovine Insulin: Derived from the pancreas of cows, it differs from human insulin by three amino acids.
Insulin Analogs: Modified forms of insulin, such as insulin lispro, insulin aspart, and insulin glargine, designed to have different pharmacokinetic properties.
Uniqueness of Porcine Insulin
Porcine insulin’s structural similarity to human insulin makes it a suitable alternative for therapeutic use, especially in cases where recombinant human insulin is not available. Its long history of use in diabetes management and its role in the development of insulin therapies highlight its significance in the field of endocrinology .
Properties
IUPAC Name |
4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESYZHRGYRDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C256H381N65O76S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5778 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Insulin exerts its effects by binding to the insulin receptor (IR), a transmembrane receptor tyrosine kinase [, , , , ]. This binding triggers a cascade of intracellular signaling events, primarily through two pathways: the IRS/PI3K/Akt pathway and the Grb/Shc/MAPK pathway [].
ANone: Insulin is a peptide hormone composed of two chains, A and B, linked by disulfide bonds.
ANone: This information is not covered in the provided research papers. The focus of the papers is on the biological activity and mechanisms of insulin, not its material properties.
ANone: Insulin itself is not a catalyst. It is a hormone that regulates metabolic processes. It does not directly catalyze chemical reactions.
A: Computational chemistry plays a crucial role in understanding insulin-receptor interactions and designing insulin analogs. Molecular dynamics (MD) simulations have been used to study the binding modes and interactions of insulin and its analogs with the insulin receptor and the insulin-like growth factor-1 receptor (IGF-1R) []. These simulations provide insights into the structural determinants of binding affinity and selectivity.
ANone: The structure-activity relationship of insulin is complex and has been extensively studied. Modifications at various positions within the insulin molecule can significantly alter its binding affinity, duration of action, and selectivity for IR and IGF-1R.
ANone: Safety, health, and environmental (SHE) regulations are paramount in all stages of drug research and development, including insulin. These regulations ensure the well-being of researchers, the quality of the product, and the protection of the environment.
A: While the provided papers primarily focus on the mechanism of action and effects of insulin, they do provide some insights into its pharmacokinetic (PK) properties. For example, insulin lispro, a rapid-acting insulin analog, exhibits faster absorption and a shorter duration of action compared to regular human insulin [, ]. This difference in PK profile allows for better postprandial glucose control.
ANone: Numerous studies have demonstrated the efficacy of insulin in both in vitro and in vivo settings.
- Cell-based assays: Studies using rat hepatoma cells (H4IIE) have demonstrated that insulin stimulates DNA synthesis and cell growth, effects that are enhanced by insulin sensitizers like pioglitazone [].
- Animal models: Research using Zucker obese (ZO) rats, a model of obesity and insulin resistance, has shown that chronic hyperinsulinemia impairs insulin signaling in the heart and downregulates uncoupling protein 3 (UCP3) expression []. This finding suggests a link between insulin resistance, mitochondrial dysfunction, and heart disease.
- Clinical trials: The Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial demonstrated that intensive glucose control with insulin glargine in patients with type 2 diabetes significantly reduced the risk of microvascular complications [].
ANone: Insulin resistance is a complex metabolic disorder characterized by impaired insulin action in target tissues. Several mechanisms contribute to insulin resistance, including:
- Impaired insulin signaling: Elevated levels of glucose, free fatty acids, and inflammatory cytokines can disrupt insulin signaling pathways, primarily by inhibiting the IRS/PI3K/Akt pathway, leading to reduced glucose uptake and other metabolic derangements [].
- Reduced insulin receptor expression: Chronic hyperinsulinemia can lead to downregulation of insulin receptors, further contributing to insulin resistance [].
ANone: While not extensively discussed in the provided papers, research on novel insulin delivery systems is ongoing. These strategies aim to improve patient compliance, achieve better glycemic control, and minimize side effects. Examples include:
ANone: Several biomarkers are being investigated to predict the efficacy of insulin therapy, monitor treatment response, and identify potential adverse effects. Some examples include:
- Autoantibodies: The presence of autoantibodies against insulin, insulin receptors, or pancreatic beta-cells can indicate an autoimmune response and potential risk for type 1 diabetes [].
ANone: A variety of analytical methods are employed in insulin research, including:
- Radioimmunoassay (RIA): A highly sensitive technique used to quantify insulin levels in biological samples [, ].
- Enzyme-linked immunosorbent assay (ELISA): A widely used method to measure insulin concentrations [, ].
- High-performance liquid chromatography (HPLC): A versatile technique used to separate, identify, and quantify insulin and its analogs [].
ANone: The provided research papers do not focus on the environmental impact of insulin.
ANone: The provided research papers do not focus on this aspect of insulin.
ANone: Stringent quality control and assurance measures are in place throughout the development, manufacturing, and distribution of insulin to guarantee its safety, efficacy, and consistency.
A: Insulin has the potential to elicit an immune response, particularly in individuals with type 1 diabetes who develop autoantibodies against insulin []. This immune response can impact the efficacy of insulin therapy. Research suggests that insulin analogs may have different immunogenic profiles compared to human insulin [].
ANone: Information on drug-transporter interactions is not provided in the research papers.
ANone: The research papers do not provide details on this aspect of insulin.
ANone: The research papers focus primarily on insulin and do not delve into alternative treatments for diabetes.
ANone: The research papers do not provide information on insulin recycling and waste management.
ANone: Insulin research benefits from a robust infrastructure and numerous resources, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


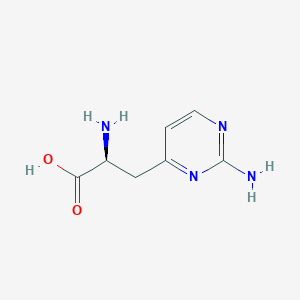

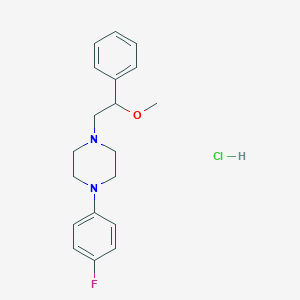
![4,5,8,9-Tetrahydrocycloocta[c]isoxazol-3-amine](/img/structure/B76877.png)

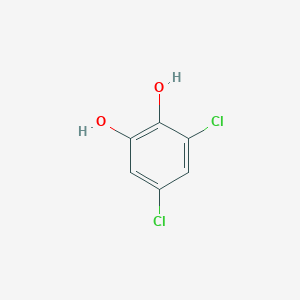
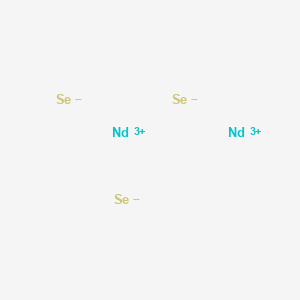
![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)

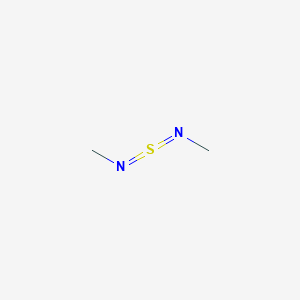


![3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one](/img/structure/B76894.png)

